(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Description
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, also known as S-BFT, is an organofluorine compound that has been studied extensively in recent years due to its potential use in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 115°C and a melting point of -25°C. S-BFT is highly soluble in both organic and aqueous solvents and is relatively stable in air. It is a versatile compound that has been used in a variety of synthetic reactions, including the synthesis of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
1. Fluorinated Polyimides Synthesis
A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized, leading to a series of novel fluorinated polyimides. These polyimides exhibited high solubility, transparency, low color, and toughness, with desirable thermal and dielectric properties, making them potentially useful in various industrial applications (Chung, Tzu, & Hsiao, 2006).
2. Organic/Inorganic Semiconductor Hybrid Particles
Functionalized polyfluorenes, including an amine end-group variant, were used to synthesize hybrid particles with inorganic nanocrystals. These particles demonstrated efficient energy transfer and enhanced photoluminescence, indicating potential applications in optoelectronics and nanotechnology (de Roo et al., 2014).
3. Polyfluoroalkyl Derivatives of Nitrogen
The study on polyfluoroalkyl derivatives of nitrogen involving N-bromobis(trifluoromethyl)amine revealed unique chemical properties under different conditions. These findings contribute to the understanding of fluoroorganic compounds, potentially influencing the development of new materials and chemical processes (Haszeldine, Mir, & Tipping, 1976).
4. Synthesis of Enaminyl Sulfonyl Fluorides
A study focused on the synthesis of enaminyl sulfonyl fluorides, demonstrating improved antimicrobial activity in modified pharmaceuticals. This research highlights the potential of incorporating sulfonyl fluoride functionalization in drug development for enhanced efficacy (Leng et al., 2020).
5. Quantum Theory Analysis of Adamantane-1,3,4-Thiadiazole Hybrid Derivatives
An investigation into adamantane-1,3,4-thiadiazole hybrid derivatives using quantum theory provided insights into non-covalent interactions. This research could inform the design of new materials with tailored molecular interactions and properties (El-Emam et al., 2020).
6. 18F-Radiolabeling of Amines
A study on the use of bromo- and iodoalkyl triflates for 18F-radiolabeling of amines presents a method for labeling secondary amines, which could have implications in radiopharmaceuticals and diagnostic imaging (Chesis & Welch, 1990).
properties
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDAOYHEAHURX-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine |
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